1-methyl-N-(4-methylphenyl)-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
1-methyl-N-(4-methylphenyl)-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Scientific Research Applications
1-methyl-N-(4-methylphenyl)-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of diseases such as fibrosis, cancer, and microbial infections.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-methyl-N-(4-methylphenyl)-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrimidine core: This is typically achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the pyridin-2-ylmethylsulfanyl group: This step involves the nucleophilic substitution reaction where a pyridin-2-ylmethylsulfanyl group is introduced to the pyrimidine core.
Addition of the carboxamide group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-methyl-N-(4-methylphenyl)-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-methyl-N-(4-methylphenyl)-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in fibrosis or cancer progression, thereby reducing the expression of specific proteins and signaling pathways .
Comparison with Similar Compounds
1-methyl-N-(4-methylphenyl)-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct pharmacological properties .
Properties
IUPAC Name |
1-methyl-N-(4-methylphenyl)-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-13-6-8-14(9-7-13)22-17(24)16-11-21-19(23(2)18(16)25)26-12-15-5-3-4-10-20-15/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCBOZDDJHZSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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